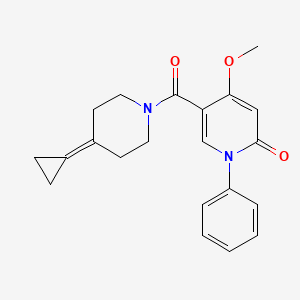
5-(4-cyclopropylidenepiperidine-1-carbonyl)-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-cyclopropylidenepiperidine-1-carbonyl)-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopropylidene group, a piperidine ring, and a dihydropyridinone moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 5-(4-cyclopropylidenepiperidine-1-carbonyl)-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one involves several steps, typically starting with the preparation of the piperidine and dihydropyridinone intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reaction conditions such as temperature, pressure, and time being carefully controlled.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various derivatives and modified versions of the original compound.
Scientific Research Applications
5-(4-cyclopropylidenepiperidine-1-carbonyl)-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(4-cyclopropylidenepiperidine-1-carbonyl)-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic processes, and other cellular functions.
Comparison with Similar Compounds
Compared to other similar compounds, 5-(4-cyclopropylidenepiperidine-1-carbonyl)-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one stands out due to its unique structural features and specific applications Similar compounds may include other piperidine derivatives, dihydropyridinones, and cyclopropylidene-containing molecules
Properties
IUPAC Name |
5-(4-cyclopropylidenepiperidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-26-19-13-20(24)23(17-5-3-2-4-6-17)14-18(19)21(25)22-11-9-16(10-12-22)15-7-8-15/h2-6,13-14H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEFOWZZLIXWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)N2CCC(=C3CC3)CC2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3008130.png)
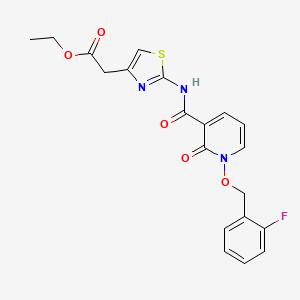

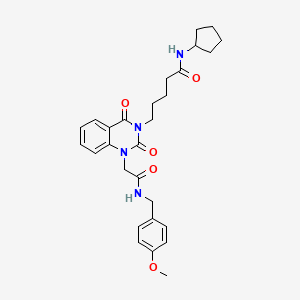

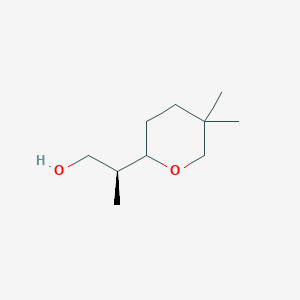
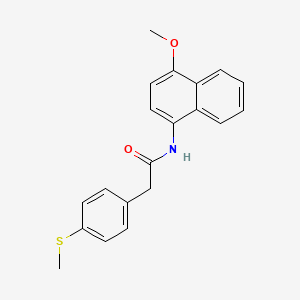
![N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B3008139.png)

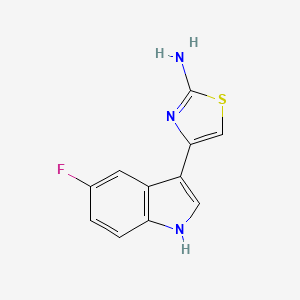
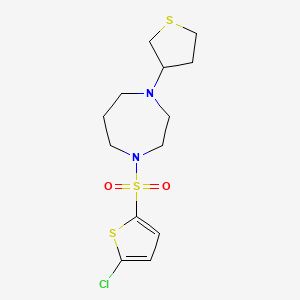
![3-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B3008145.png)
![[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3008146.png)
![N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3008150.png)
